molecular formula C19H14ClN3O B5662691 2-(3-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine

2-(3-chlorophenyl)-N-(2-furylmethyl)-4-quinazolinamine

Cat. No. B5662691
M. Wt: 335.8 g/mol
InChI Key: HNSHKXFBJLRJSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves condensation reactions between N-acyl anthranilic acids and primary aromatic amines, utilizing reagents such as phosphorus trichloride in dry toluene to yield compounds with potential antibacterial, antifungal, and fishtoxic properties (Seshavataram & Subba Rao, 1977). Another approach includes cyclization and etheration processes that lead to the synthesis of 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives with significant yields, further characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan, Huang, & Zhang, 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic characterization of chlorophenyl quinazoline derivatives have been comprehensively studied using DFT and TD-DFT/PCM calculations. These studies include optimized molecular structures, vibrational wavenumbers, and electronic properties, providing insights into the molecules' stability and reactivity (Wazzan, Al-Qurashi, & Faidallah, 2016). Theoretical and experimental analyses help in understanding the compounds' molecular geometries, charge distributions, and NLO properties, essential for predicting biological activity and designing new molecules with desired properties.

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, including hydrogen bonding and pi-stacking interactions, influencing their physical and chemical properties. Studies have shown that specific chlorophenyl quinazolinamines can form hydrogen-bonded dimers or chains through π–π stacking interactions, affecting their solubility, stability, and reactivity (Low et al., 2004). These interactions are crucial for the compounds' biological activities and their interaction with biological targets.

Physical Properties Analysis

The physical properties of chlorophenyl quinazolinamines, including their crystal structure and vibrational spectra, have been studied to understand better their stability and interactions with biological molecules. For instance, the crystal structure analysis of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one revealed that the quinazoline unit is essentially planar, and molecules are linked by intermolecular C—H⋯N and C—H⋯O hydrogen bonds, forming infinite chains (Castillo et al., 2012).

Chemical Properties Analysis

The chemical properties of chlorophenyl quinazolinamines, such as their reactivity and interaction with various biological targets, have been explored through synthetic and computational studies. The design and synthesis of novel compounds in this class have led to the discovery of molecules with significant H1-antihistaminic activity, providing a foundation for developing new therapeutic agents (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-14-6-3-5-13(11-14)18-22-17-9-2-1-8-16(17)19(23-18)21-12-15-7-4-10-24-15/h1-11H,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSHKXFBJLRJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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